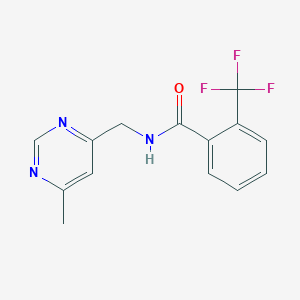

N-((6-methylpyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((6-methylpyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TFB or TFB-TMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFB-TMP is a small molecule that can bind to proteins and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

- Researchers have explored the antibacterial potential of this compound. It may inhibit the growth of certain bacterial strains, making it a candidate for novel antimicrobial agents .

- The compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage, and this compound’s potential in this area merits exploration .

- Some studies indicate that N-((6-methylpyrimidin-4-yl)methyl)-2-(trifluoromethyl)benzamide might exhibit anti-inflammatory effects. Understanding its mechanisms and assessing its suitability for therapeutic use is essential .

- Preliminary studies suggest that N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide may have anticancer properties. Its impact on cancer cell lines and potential mechanisms of action are areas of interest .

Antibacterial Activity

Antioxidant Activity

Anti-Inflammatory Potential

Anticancer Research

Mechanism of Action

Target of Action

The primary target of N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is the mitochondrial complex I . This compound acts as an inhibitor of the electron transport in this complex .

Mode of Action

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide interacts with its target, the mitochondrial complex I, by inhibiting the electron transport process . This inhibition disrupts the normal functioning of the mitochondria, leading to the desired fungicidal effect .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, specifically at the level of complex I . The inhibition of electron transport disrupts the normal energy production in the mitochondria, leading to cell death .

Pharmacokinetics

Similar compounds are known to undergo various metabolic processes, including n-demethylation, n-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes can affect the bioavailability of the compound .

Result of Action

The result of the action of N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide is the death of the targeted cells . By inhibiting the mitochondrial complex I, the compound disrupts the energy production in the cells, leading to cell death .

properties

IUPAC Name |

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c1-9-6-10(20-8-19-9)7-18-13(21)11-4-2-3-5-12(11)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITNDTICPNSFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)

![ethyl 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2762383.png)

![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)

![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)

![2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2762394.png)